molecular formula C17H17ClN2O2 B253088 N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

货号 B253088
分子量: 316.8 g/mol
InChI 键: ODYIJGQNRKHZEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

科学研究应用

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the signaling pathways of B cells and T cells. Therefore, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has potential applications in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), as well as T cell-mediated autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

作用机制

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide selectively binds to the active site of BTK, ITK, and TXK, and inhibits their activity by preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of B cell and T cell activation, proliferation, and survival, which are hallmarks of cancer and autoimmune diseases.
Biochemical and physiological effects:
In preclinical studies, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in CLL and NHL cells, and to inhibit the growth and metastasis of various types of cancer cells, such as breast cancer, lung cancer, and melanoma. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines in RA and MS models, and to ameliorate the clinical symptoms of these diseases.

实验室实验的优点和局限性

One of the advantages of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its high selectivity and potency for BTK, ITK, and TXK, which minimizes off-target effects and toxicity. Another advantage is its oral bioavailability and pharmacokinetic properties, which allow for convenient dosing and administration in animal studies. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or formulation optimization.

未来方向

There are several potential future directions for the research and development of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide. First, clinical trials are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide in humans, and to determine the optimal dosing regimen and patient population. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic effects of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide and overcome resistance mechanisms. Third, further studies are needed to elucidate the downstream signaling pathways and cellular mechanisms of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide, which may provide insights into the biology of cancer and autoimmune diseases. Fourth, the structural optimization and modification of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties. Finally, the development of biomarkers and imaging techniques may facilitate the monitoring of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide efficacy and response in patients.

合成方法

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with benzoyl chloride in the presence of a base, followed by purification through column chromatography. This method has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2016037321A1).

属性

产品名称

N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

分子式

C17H17ClN2O2

分子量

316.8 g/mol

IUPAC 名称

N-(3-chloro-4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H17ClN2O2/c18-15-12-14(19-17(21)13-4-2-1-3-5-13)6-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)

InChI 键

ODYIJGQNRKHZEZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl

规范 SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。